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Compound of Interest

Compound Name: 7-Bromo-3-nitroquinolin-4-ol

CAS No.: 723280-94-2

Cat. No.: B3029608 Get Quote

Abstract
This document provides a comprehensive guide to the analytical techniques for the structural

confirmation, purity assessment, and physicochemical characterization of 7-Bromo-3-
nitroquinolin-4-ol. As a key intermediate in the synthesis of novel pharmaceutical agents,

including potential antimalarial and anticancer drugs, rigorous analytical verification is

paramount.[1] This guide is intended for researchers, quality control analysts, and drug

development scientists. It details field-proven protocols for Nuclear Magnetic Resonance

(NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography

(HPLC), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) Spectroscopy. Each

section explains the causality behind the experimental choices and provides a framework for

data interpretation and validation.

Introduction and Physicochemical Profile
7-Bromo-3-nitroquinolin-4-ol is a heterocyclic compound featuring a quinoline scaffold, a

versatile structural motif in medicinal chemistry known for a wide range of biological activities.

[2] The presence of a bromine atom, a nitro group, and a hydroxyl group makes it a highly

functionalized and reactive intermediate for further chemical modification.[1] Accurate and

comprehensive characterization is a critical prerequisite for its use in research and drug

development to ensure identity, purity, and consistency.
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The known physicochemical properties of 7-Bromo-3-nitroquinolin-4-ol are summarized

below.

Property Value Source

CAS Number 723280-94-2 [2]

Molecular Formula C₉H₅BrN₂O₃ [2]

Molecular Weight 269.05 g/mol [2]

Boiling Point
389.3 ± 37.0 °C (at 760

mmHg)
[2]

Storage Conditions
Room temperature, under inert

gas
[2]

Safety Hazards

H302: Harmful if

swallowedH315: Causes skin

irritationH319: Causes serious

eye irritation

PubChem

Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of 7-Bromo-
3-nitroquinolin-4-ol. The following sections detail the protocols and expected outcomes for

key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is the most powerful technique for unambiguous

structure determination of organic molecules in solution. It probes the magnetic properties of

atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular framework,

including the number and type of atoms, their connectivity, and their chemical environment. For

a molecule like 7-Bromo-3-nitroquinolin-4-ol, ¹H NMR will reveal the substitution pattern on

the aromatic rings, while ¹³C NMR will identify all unique carbon atoms.

Workflow for NMR Analysis
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Sample Preparation

Data Acquisition

Data Processing & Interpretation

Weigh 5-10 mg of sample

Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6)

Add internal standard (e.g., TMS)

Transfer to NMR tube

Insert tube into spectrometer

Lock, Tune, and Shim

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform & Phase Correction

Baseline Correction & Integration (1H)

Chemical Shift Referencing

Assign peaks based on shift, multiplicity, and integration

Click to download full resolution via product page

Caption: General workflow for NMR sample analysis.
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Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Accurately weigh 5-10 mg of 7-Bromo-3-nitroquinolin-4-ol. Dissolve

the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the

hydroxyl proton may be observable). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for better

signal dispersion.

Data Acquisition:

Acquire a ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay

of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-

to-noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.

This involves Fourier transformation, phase correction, baseline correction, and referencing

the chemical shifts to TMS. For the ¹H spectrum, integrate the signals.

Data Interpretation & Expected Results:

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0

ppm).

The proton at position 2 will likely be a singlet at a downfield chemical shift due to the

influence of the adjacent nitrogen and the electron-withdrawing nitro group.

The protons on the bromo-substituted benzene ring (H-5, H-6, H-8) will form a distinct

splitting pattern. For example, H-8 may appear as a doublet, H-6 as a doublet of doublets,

and H-5 as a doublet.

The hydroxyl proton (OH) at position 4 may appear as a broad singlet, and its chemical

shift can be concentration and temperature-dependent.
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¹³C NMR: The spectrum should display 9 distinct signals corresponding to the 9 carbon

atoms in the molecule. The chemical shifts will be influenced by the attached functional

groups. Carbons bearing the nitro group, hydroxyl group, and bromine, as well as those

adjacent to the nitrogen atom, will have characteristic chemical shifts.

Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized

molecules. It is an essential technique for confirming the molecular weight and elemental

formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for

polar molecules like 7-Bromo-3-nitroquinolin-4-ol, minimizing fragmentation and clearly

showing the molecular ion.[3] The presence of bromine with its characteristic isotopic pattern

(⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

Experimental Protocol: ESI-MS

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable

solvent like methanol or acetonitrile.[4] The use of high-purity solvents is critical to avoid

interference. If needed, add a small amount of formic acid to promote protonation for positive

ion mode.[4]

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for

accurate mass measurement.

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in

both positive and negative ion modes to determine which provides a better signal.

Positive Mode: Look for the protonated molecule [M+H]⁺.

Negative Mode: Look for the deprotonated molecule [M-H]⁻, which is likely given the acidic

hydroxyl group.

Data Analysis: Determine the m/z of the molecular ion. The high-resolution data allows for

the calculation of the elemental formula, which should be compared to the theoretical

formula.

Data Interpretation & Expected Results:
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Molecular Ion: The theoretical monoisotopic mass is 267.9538 Da.

Isotopic Pattern: A characteristic doublet peak for the molecular ion will be observed, with

two peaks of nearly equal intensity separated by ~2 Da, corresponding to the ⁷⁹Br and ⁸¹Br

isotopes.

[M-H]⁻ for C₉H₄⁷⁹BrN₂O₃⁻: m/z 266.9465

[M-H]⁻ for C₉H₄⁸¹BrN₂O₃⁻: m/z 268.9444

Accurate Mass: The measured mass should be within 5 ppm of the theoretical mass,

confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a

molecule, which excites molecular vibrations (stretching, bending). It is used to identify the

functional groups present in a molecule.[5] For 7-Bromo-3-nitroquinolin-4-ol, FTIR can

confirm the presence of O-H, N-O, C=C, and C-N bonds.

Experimental Protocol: FTIR-ATR

Sample Preparation: Attenuated Total Reflectance (ATR) is a modern technique requiring

minimal sample preparation.[6] Place a small amount of the solid powder directly onto the

ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample

spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation & Expected Results: The FTIR spectrum is expected to show characteristic

absorption bands:

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
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~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching

vibrations of the nitro group, respectively.

~1620-1450 cm⁻¹: C=C and C=N stretching vibrations within the quinoline aromatic ring

system.

~1200-1000 cm⁻¹: C-O stretching vibrations.

Below 800 cm⁻¹: C-Br stretching vibration.

Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Principle & Causality: HPLC is the primary method for determining the purity of pharmaceutical

compounds and intermediates. Reversed-phase HPLC, where the stationary phase is nonpolar

(e.g., C18) and the mobile phase is polar, is well-suited for separating aromatic compounds.[7]

[8] The method separates the target compound from any impurities or starting materials based

on their differential partitioning between the two phases. A UV detector is appropriate due to the

chromophoric nature of the quinoline ring.
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Initial Setup

Method Optimization

Analysis & Validation

Select Column (e.g., C18)

Prepare Mobile Phases (e.g., A: Water+0.1% Acid, B: Acetonitrile+0.1% Acid)

Prepare Sample Solution (~1 mg/mL)

Run Gradient Elution to find optimal solvent ratio

Adjust Gradient or switch to Isocratic based on results

Optimize Flow Rate and Temperature

Confirm Peak Shape and Resolution

Inject Sample

Integrate Peaks

Calculate Purity (% Area)

Validate Method (Linearity, Precision, Accuracy)

Click to download full resolution via product page

Caption: A typical workflow for developing an HPLC purity method.
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Exemplary Protocol: Reversed-Phase HPLC

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acid improves

peak shape for ionizable compounds.

Solvent B: Acetonitrile with 0.1% of the same acid.

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further if

necessary to be within the linear range of the detector.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection Wavelength: Monitor at a wavelength of maximum absorbance determined by

UV-Vis spectroscopy (e.g., ~254 nm or a specific λmax).

Elution: Start with a gradient elution to screen for impurities (e.g., 10% to 90% B over 20

minutes). An optimized isocratic or gradient method can then be developed to ensure

good resolution between the main peak and any impurities.

Data Analysis: The purity is calculated based on the relative peak area of the main

component compared to the total area of all peaks in the chromatogram.

Data Interpretation & Expected Results: A successful analysis will show a sharp, well-defined

main peak for 7-Bromo-3-nitroquinolin-4-ol. The purity is typically reported as a percentage
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of the main peak area relative to the total peak area. For a high-purity sample (>97%), any

impurity peaks should be very small.

Summary of Expected Analytical Data
Technique Parameter Expected Result

¹H NMR Chemical Shifts

Aromatic protons in the δ 7.0-

9.0 ppm range; characteristic

splitting pattern for the

substituted ring.

Integration

Ratios corresponding to the

number of protons for each

signal.

¹³C NMR Number of Signals
9 distinct signals for the 9

unique carbon atoms.

ESI-MS Molecular Ion [M-H]⁻
Isotopic doublet at m/z ~267.0

and ~269.0 (approx. 1:1 ratio).

Accurate Mass

Measured mass within 5 ppm

of the theoretical mass

(267.9538 Da).

FTIR Key Vibrations (cm⁻¹)

~3400 (O-H), ~1550 & ~1350

(N-O), ~1620-1450 (C=C,

C=N).

HPLC Purity
A major peak with a purity

value >97% (by area %).

UV-Vis λmax

Expected absorption maxima

in the UV region, characteristic

of the quinoline chromophore.

[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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